molecular formula C10H6BrNO2 B11863912 5-Bromo-8-hydroxyquinoline-2-carbaldehyde

5-Bromo-8-hydroxyquinoline-2-carbaldehyde

Cat. No.: B11863912
M. Wt: 252.06 g/mol
InChI Key: PNRCGERVHQNGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-hydroxyquinoline-2-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 8th position, and an aldehyde group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-8-hydroxyquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 8-hydroxyquinoline followed by formylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The formylation can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-hydroxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, amines, catalysts

Major Products Formed

    Oxidation: 5-Bromo-8-hydroxyquinoline-2-carboxylic acid

    Reduction: 5-Bromo-8-hydroxyquinoline-2-methanol

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis and Research Applications

5-Bromo-8-hydroxyquinoline-2-carbaldehyde serves as a crucial building block in organic synthesis. Its derivatives are synthesized for various applications, including:

  • Synthesis of Complex Molecules : This compound is utilized as a precursor for synthesizing more complex quinoline derivatives, which can exhibit enhanced biological activities.
  • Chemical Reactions : It undergoes various chemical transformations, such as oxidation and halogenation, making it a versatile reagent in synthetic organic chemistry.

The biological properties of this compound are significant, particularly regarding its potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance, it has been tested against:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1816

These results suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. Various studies have highlighted its cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For example:

  • Complexes formed with metals like Cu(II) have demonstrated high cytotoxic activity against multiple cancer cell lines .
  • Modifications to the quinoline structure have been linked to increased potency against specific cancer types, suggesting that this compound could be a valuable scaffold for drug development .

Antiviral Activity

Recent studies have explored the antiviral potential of derivatives of 8-hydroxyquinoline, including this compound. Some derivatives have shown activity against viral pathogens, indicating a broader scope of pharmacological applications .

Industrial Applications

Beyond its research applications, this compound has industrial relevance:

  • Dyes and Pigments : It can be utilized in developing dyes and pigments due to its reactive functional groups.
  • Electron Carriers : Its derivatives are employed in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .

Mechanism of Action

The mechanism of action of 5-Bromo-8-hydroxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-2-carbaldehyde: Lacks the bromine atom at the 5th position.

    5-Chloro-8-hydroxyquinoline-2-carbaldehyde: Contains a chlorine atom instead of bromine at the 5th position.

    8-Hydroxyquinoline: Lacks both the bromine atom and the aldehyde group.

Uniqueness

5-Bromo-8-hydroxyquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which can enhance its biological activity through halogen bonding. The combination of the hydroxyl and aldehyde groups also contributes to its reactivity and versatility in chemical synthesis .

Biological Activity

5-Bromo-8-hydroxyquinoline-2-carbaldehyde is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The following sections summarize the compound's biological properties, including its antimicrobial, anticancer, and antiviral effects, supported by relevant research findings.

Overview of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives have garnered significant attention due to their pharmacological potential. These compounds exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
  • Antiviral : Potential activity against viral pathogens.

Recent studies indicate that modifications to the 8-hydroxyquinoline structure can enhance its biological efficacy, making it a valuable scaffold for drug development .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study examining its efficacy against both Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1816

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assessment

In a recent study, the compound was tested on HeLa cells at concentrations ranging from 0 to 200 µM. The findings indicated:

  • IC50 Value : Approximately 50 µM
  • Cell Viability : Reduced to 30% at the highest concentration tested.

The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. Research focusing on its activity against viral pathogens has indicated:

  • Inhibition of Viral Replication : Effective against certain strains of influenza.
  • Mechanism : The compound may interfere with viral entry or replication processes.

In one study, derivatives of 8-hydroxyquinoline showed enhanced activity correlating with increased lipophilicity and electron-withdrawing substituents on the anilide ring .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Key findings include:

  • Halogen Substitution : The presence of bromine enhances antimicrobial potency.
  • Functional Groups : Modifications at the carbaldehyde position can significantly influence cytotoxicity and selectivity.

This information is vital for guiding future synthesis efforts aimed at developing more effective derivatives .

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

5-bromo-8-hydroxyquinoline-2-carbaldehyde

InChI

InChI=1S/C10H6BrNO2/c11-8-3-4-9(14)10-7(8)2-1-6(5-13)12-10/h1-5,14H

InChI Key

PNRCGERVHQNGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.